3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea
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Overview
Description
Rabusertib, also known by its chemical name N-(5-bromo-4-methyl-2-{[(2S)-morpholin-2-yl]methoxy}phenyl)-N’-(5-methylpyrazin-2-yl)urea, is a small molecule inhibitor of the cell cycle checkpoint kinase 1 (CHK1). It has been investigated for its potential in treating various cancers, including solid tumors, advanced cancer, pancreatic neoplasms, and non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rabusertib is synthesized through a multi-step process involving the reaction of 5-bromo-4-methyl-2-nitrophenol with (S)-2-(chloromethyl)morpholine hydrochloride to form an intermediate. This intermediate is then reacted with 5-methyl-2-pyrazinamine to yield the final product .
Industrial Production Methods: The industrial production of Rabusertib involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The compound is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Rabusertib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of CHK1 and its effects on cell cycle regulation.
Medicine: Clinical trials have investigated its efficacy in combination with other chemotherapeutic agents for treating cancers
Industry: It is used in the development of new cancer therapies and as a reference compound in drug discovery
Mechanism of Action
Rabusertib exerts its effects by selectively inhibiting CHK1, a key kinase involved in the DNA damage response. By inhibiting CHK1, Rabusertib prevents the repair of damaged DNA in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism makes it particularly effective in combination with DNA-damaging agents, enhancing their cytotoxic effects .
Comparison with Similar Compounds
SAR020106: Another CHK1 inhibitor with similar applications in cancer therapy.
AZD7762: A dual CHK1/CHK2 inhibitor used in cancer research.
Prexasertib: A CHK1/CHK2 inhibitor with potential in treating various cancers
Uniqueness of Rabusertib: Rabusertib is unique due to its high selectivity for CHK1 and its ability to synergize with DNA-damaging agents. This selectivity reduces off-target effects and enhances its therapeutic potential in combination therapies .
Properties
IUPAC Name |
1-[5-bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-3-(5-methylpyrazin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYBDNPGDKKJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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